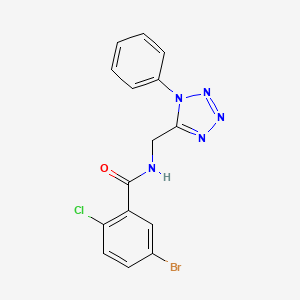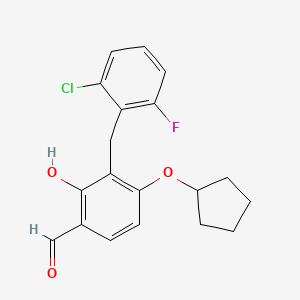
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde (3-CFCHC) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications. 3-CFCHC is an important intermediate in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Fluoronaphthalene Building Blocks via Arynes
The study by Masson and Schlosser (2005) discusses the synthesis of fluoronaphthalene derivatives using arynes in the presence of various reagents. This research provides a foundation for creating building blocks for pharmaceutical and agricultural research, demonstrating the versatility of halogenated compounds in synthesizing complex molecules with potential applications in drug development and agriculture (Masson & Schlosser, 2005).
Hydroxylation of Fluorobenzene and Toluene by Peroxydisulfate
The effects of metal ions on the hydroxylation of fluorobenzene and toluene were investigated by Eberhardt (1977). The study reveals how fluorobenzene forms phenol and p-fluorophenol, indicating the reactivity of fluorinated compounds towards hydroxylation. This research may inform the development of synthetic pathways for halogenated aromatics with specific functional groups (Eberhardt, 1977).
Sedative-Hypnotic Activities of 4-Hydroxybenzyl Alcohol Derivatives
Zhu et al. (2018) explored the sedative-hypnotic activities of derivatives of 4-hydroxybenzyl alcohol, a compound related to the discussed chemical structure. Their findings suggest potential pharmacological applications for derivatives of hydroxybenzyl alcohols, highlighting the importance of functional group modifications in altering biological activity (Zhu et al., 2018).
Synthesis of 2-(α-Fluorobenzyl)benzimidazole Derivatives
The preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, described by Hida et al. (1995), demonstrates the synthetic utility of fluorinated benzyl compounds in creating molecules with potential bioactive properties. This study underscores the role of fluorination in the development of new chemical entities (Hida et al., 1995).
Antileukemic Activity of Cyclotriphosphazene Derivatives
Siwy et al. (2006) synthesized cyclotriphosphazene derivatives bearing halogenated units, assessing their antiproliferative activity against various cancer cell lines. The study highlights the potential of halogenated compounds, including those with chloro and fluoro substituents, in cancer research, offering a path towards novel antileukemic agents (Siwy et al., 2006).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopentyloxy-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFO3/c20-16-6-3-7-17(21)14(16)10-15-18(24-13-4-1-2-5-13)9-8-12(11-22)19(15)23/h3,6-9,11,13,23H,1-2,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEPNFBGOSGDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)C=O)O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorobenzyl)-4-(cyclopentyloxy)-2-hydroxybenzenecarbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


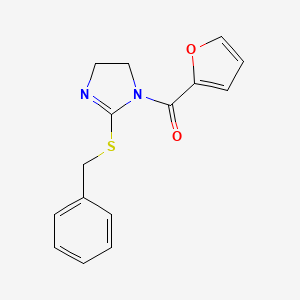
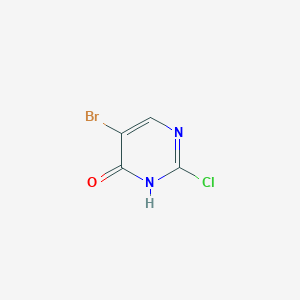

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)
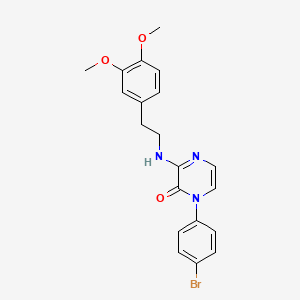
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)
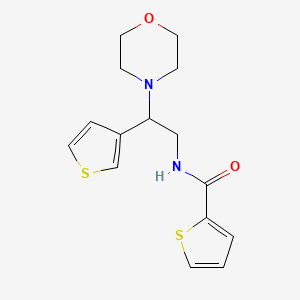
![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)
